Corticotropin-releasing hormone (9-41) is a synthetic analog of corticotropin-releasing hormone, specifically designed to act as a competitive antagonist at the corticotropin-releasing hormone receptor. This compound is primarily used in research settings to study the physiological and pharmacological roles of corticotropin-releasing hormone in various biological processes, particularly those related to stress response and reproductive functions.
Corticotropin-releasing hormone (9-41) was developed from the naturally occurring corticotropin-releasing hormone, which is produced in the hypothalamus and plays a critical role in the hypothalamic-pituitary-adrenal axis. The original sequence of corticotropin-releasing hormone was first identified in sheep, and its structure includes 41 amino acids .
Corticotropin-releasing hormone (9-41) falls under the classification of peptide hormones and neuropeptides. It is specifically categorized as a receptor antagonist that interacts with corticotropin-releasing hormone receptors, namely corticotropin-releasing hormone receptor 1 and corticotropin-releasing hormone receptor 2.
The synthesis of corticotropin-releasing hormone (9-41) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically begins with the N-terminal amino acid, followed by the stepwise addition of protected amino acids, which are deprotected after each addition to allow for further coupling.
Corticotropin-releasing hormone (9-41) consists of a modified sequence derived from the natural corticotropin-releasing hormone. The specific sequence for this antagonist is characterized by an alteration at positions that enhance its binding affinity to corticotropin-releasing hormone receptors while inhibiting their activation.
Corticotropin-releasing hormone (9-41) functions primarily through competitive inhibition of corticotropin-releasing hormone at its receptors. This action prevents the downstream signaling pathways typically activated by corticotropin-releasing hormone, which include:
The antagonist's efficacy can be assessed through various experimental setups, including cell culture assays where changes in intracellular signaling molecules (such as cyclic adenosine monophosphate) are measured following receptor activation or inhibition.
Corticotropin-releasing hormone (9-41) exerts its effects by binding to corticotropin-releasing hormone receptors, particularly receptor 2, thereby blocking the action of endogenous corticotropin-releasing hormone. This blockade leads to:
Studies have shown that administration of corticotropin-releasing hormone (9-41) leads to significant reductions in stress-induced behavioral responses and hormonal fluctuations associated with stress .
Corticotropin-releasing hormone (9-41) has several scientific uses:
The discovery of corticotropin-releasing hormone (CRH), initially termed corticotropin-releasing factor (CRF), began with the isolation of a 41-amino acid peptide from ovine hypothalami by Vale et al. in 1981 [1] [4]. This peptide was identified as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis. Subsequent research revealed that truncating the N-terminal octapeptide (positions 1–8) yielded CRH (9–41), a fragment retaining structural homology but exhibiting antagonistic properties. This derivative was first characterized as "alpha-helical CRH-(9–41)" due to its propensity to form α-helical conformations critical for receptor binding [1] [3]. By the mid-1980s, CRH (9–41) was established as a competitive inhibitor of native CRH, blocking ACTH release in vitro and in vivo [3]. The nomenclature evolved alongside biochemical insights, with "CRH" gradually superseding "CRF" in clinical literature, though both terms persist in receptor classification (e.g., CRF1/CRF2 receptors) [2] [6].
Key milestones include:
Table 1: Nomenclature Evolution of CRH (9–41)
Term | Context of Use | Biological Significance |
---|---|---|
CRF (9–41) | Early pharmacological studies | Denotes origin as CRF fragment |
α-helical CRH-(9–41) | Structural/functional descriptions | Highlights α-helix-dependent receptor binding |
CRH receptor antagonist | Modern neuroscientific literature | Emphasizes mechanism of action |
CRH (9–41) derives from the proteolytic truncation of native 41-amino acid CRH (e.g., human/rat sequence: SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII). This excision eliminates residues 1–8 (SEEPPISL), a region implicated in receptor activation rather than binding [2] [6]. The C-terminal segment (residues 9–41) retains:
Table 2: Structural Comparison of CRH Peptides
Feature | Native CRH (1–41) | CRH (9–41) | Functional Implication |
---|---|---|---|
N-terminal sequence | SEEPPISL | Absent | Loss of agonist efficacy (activation domain) |
Core α-helix | Residues 12–38 | Residues 11–36 | Maintained receptor binding affinity |
C-terminal residue | Amidated I⁴¹ | Amidated I⁴¹ | Critical for high-affinity receptor docking |
Disulfide bonds | None | None | Conformational flexibility |
Functionally, CRH (9–41) competes with native CRH for binding to CRF1 receptors (Ki = 23.7 nM) and CRF2 receptors (Ki = 96 nM) [2] [6]. Its antagonism manifests through:
Mechanistically, CRH (9–41) binding induces inactive conformations of CRF receptors. This prevents Gⱼₛ-mediated adenylate cyclase activation and cAMP accumulation—pathways triggered by full-length CRH [6] [9]. Notably, its efficacy varies across species due to receptor subtype expression patterns; human CRF receptors exhibit higher sensitivity than rodent isoforms [2].
Table 3: Functional Assays of CRH (9–41) Antagonism
Assay System | Native CRH Effect | CRH (9–41) Action | Reference |
---|---|---|---|
Pituitary cell culture | ↑ ACTH secretion (EC₅₀: 1.9 nM) | ↓ CRH-induced ACTH (IC₅₀: 15.4 nM) | [1] [2] |
Neonatal rat seizure model | Seizures in 2–45 min | Onset delay: 9.5±2 min | [3] |
Receptor binding (CRF1) | Kd: 1.9 nM | Ki: 23.7 nM | [2] [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: